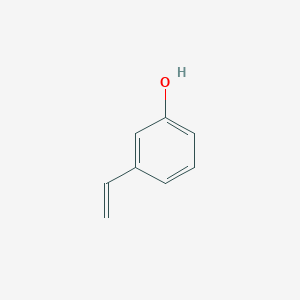![molecular formula C11H21NO2 B127278 [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester CAS No. 158807-44-4](/img/structure/B127278.png)
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, also known as VBC, is a chemical compound used in scientific research. It is a versatile molecule that has been used in a variety of studies due to its unique properties. In
Mecanismo De Acción
The mechanism of action of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves its ability to bind to specific receptors in the body. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to bind to GABA receptors, which are responsible for regulating the activity of neurons in the brain. By modulating the activity of these receptors, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester can affect the behavior of cells in the body.
Efectos Bioquímicos Y Fisiológicos
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as modulate the activity of GABA receptors in the brain. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have anti-inflammatory properties, making it a potential candidate for developing drugs to treat inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its high yield synthesis method. This makes it an efficient method for producing large quantities of the compound for use in experiments. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for specific receptors in the body, making it a useful tool for studying the effects of receptor modulation.
One limitation of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its potential toxicity. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have low toxicity in animal studies, its effects on human cells are not well understood. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a short half-life in the body, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester. One direction is to explore its potential as a cancer treatment. Further studies are needed to determine the efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in treating different types of cancer.
Another future direction is to explore the effects of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester on other receptors in the body. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for GABA receptors, its effects on other receptors are not well understood.
Finally, future research may explore the potential of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester for developing drugs to treat neurological and inflammatory diseases. Further studies are needed to determine the safety and efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in these applications.
Conclusion
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, or [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, is a versatile compound that has been used in a variety of scientific research studies. Its unique properties make it a potential candidate for developing drugs to treat cancer, neurological disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research may reveal new applications for this compound.
Métodos De Síntesis
The synthesis of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves the reaction of tert-butyl carbamate and vinyl Grignard reagent. The reaction proceeds at room temperature and is complete within 24 hours. The resulting product is a white solid that is purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester.
Aplicaciones Científicas De Investigación
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been used in a variety of scientific research studies. One application is in the field of cancer research. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for developing cancer treatments.
Another application of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester is in the field of neuroscience. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for developing drugs to treat anxiety and other neurological disorders.
Propiedades
Número CAS |
158807-44-4 |
|---|---|
Nombre del producto |
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester |
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h7,9H,2,6,8H2,1,3-5H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
FTTANWBTDLVFOG-VIFPVBQESA-N |
SMILES isomérico |
CCC[C@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CCCC(C=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCC(C=C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-ethenylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



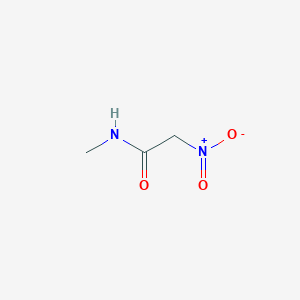
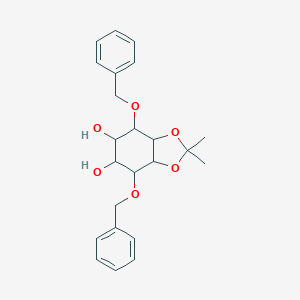
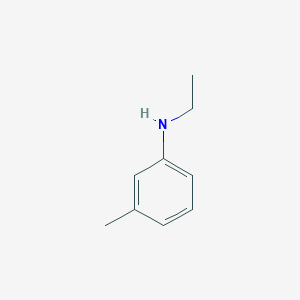
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
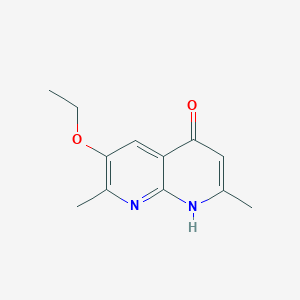
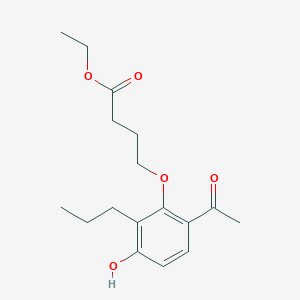
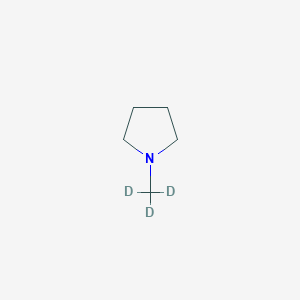
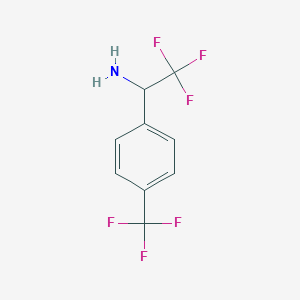
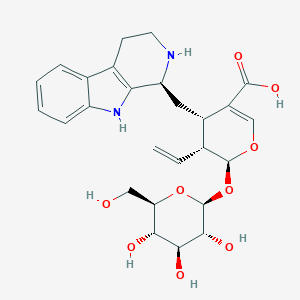
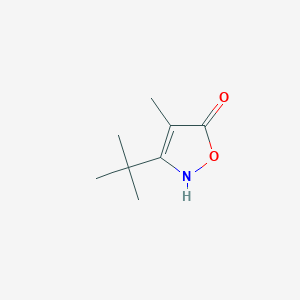
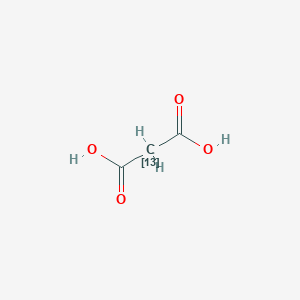
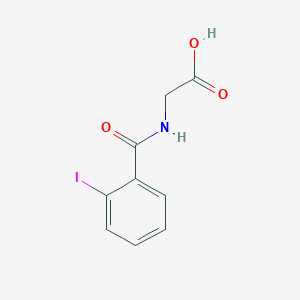
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
